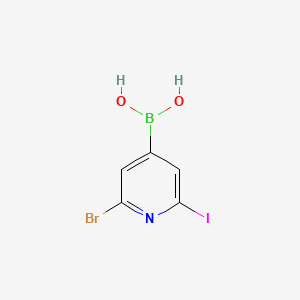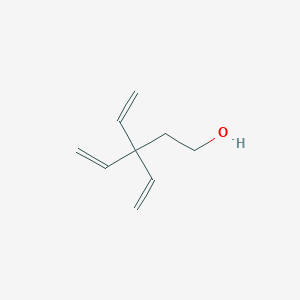![molecular formula C11H6ClO3P B14068411 2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one CAS No. 10158-98-2](/img/structure/B14068411.png)
2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is a heterocyclic compound that features a phosphorus atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- typically involves the reaction of 2-naphthol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
化学反応の分析
Types of Reactions
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphoramide or phosphorothioate derivatives, while oxidation and reduction reactions can produce phosphine oxides or phosphines, respectively.
科学的研究の応用
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- involves its ability to interact with nucleophilic sites in biological molecules. The phosphorus atom in the compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical studies.
類似化合物との比較
Similar Compounds
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Naphthol: A precursor in the synthesis of the compound, with different chemical properties due to the absence of the phosphorus atom.
Phosphine Oxides: Compounds with similar phosphorus-containing structures but different reactivity and applications.
Uniqueness
4H-Naphtho[2,3-d]-1,3,2-dioxaphosphorin-4-one, 2-chloro- is unique due to the presence of both the phosphorus atom and the chlorine atom in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthetic chemistry and materials science.
特性
CAS番号 |
10158-98-2 |
|---|---|
分子式 |
C11H6ClO3P |
分子量 |
252.59 g/mol |
IUPAC名 |
2-chlorobenzo[g][1,3,2]benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C11H6ClO3P/c12-16-14-10-6-8-4-2-1-3-7(8)5-9(10)11(13)15-16/h1-6H |
InChIキー |
NEMNSNDPEONERP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OP(O3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)


![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
